N-[4-(dimethylamino)benzyl]-3,4,5-trimethoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide
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Overview
Description
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-3,4,5-TRIMETHOXY-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE is a complex organic compound with the molecular formula C21H28N2O5 and a molecular weight of 388.4574 . This compound is also known by other names such as Trimethobenzamide . It is characterized by the presence of a benzamide core substituted with dimethylamino, trimethoxy, and oxolan-2-yl groups.
Preparation Methods
The synthesis of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-3,4,5-TRIMETHOXY-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE involves multiple steps, typically starting with the preparation of the benzamide core. The synthetic route includes:
Formation of the Benzamide Core: This step involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-(dimethylamino)benzylamine to yield the benzamide core.
Introduction of the Oxolan-2-yl Group: The oxolan-2-yl group is introduced via a nucleophilic substitution reaction, where the benzamide core is reacted with oxirane in the presence of a base such as sodium hydride.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-3,4,5-TRIMETHOXY-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, forming N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group of the benzamide, converting it to the corresponding amine.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-3,4,5-TRIMETHOXY-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution and coupling reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as an antiemetic agent.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-3,4,5-TRIMETHOXY-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, affecting biochemical pathways related to nausea and vomiting. It binds to receptors in the central nervous system, modulating neurotransmitter release and reducing the sensation of nausea .
Comparison with Similar Compounds
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-3,4,5-TRIMETHOXY-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE can be compared with similar compounds such as:
Trimethobenzamide: A closely related compound with similar antiemetic properties.
Metoclopramide: Another antiemetic agent with a different mechanism of action, primarily acting as a dopamine receptor antagonist.
Ondansetron: A selective serotonin receptor antagonist used to prevent nausea and vomiting.
The uniqueness of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-3,4,5-TRIMETHOXY-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE lies in its specific molecular structure, which allows it to interact with multiple targets and exhibit a broad range of biological activities.
Properties
Molecular Formula |
C24H32N2O5 |
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Molecular Weight |
428.5 g/mol |
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-3,4,5-trimethoxy-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C24H32N2O5/c1-25(2)19-10-8-17(9-11-19)15-26(16-20-7-6-12-31-20)24(27)18-13-21(28-3)23(30-5)22(14-18)29-4/h8-11,13-14,20H,6-7,12,15-16H2,1-5H3 |
InChI Key |
XENKIVHDLRQVQF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN(CC2CCCO2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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